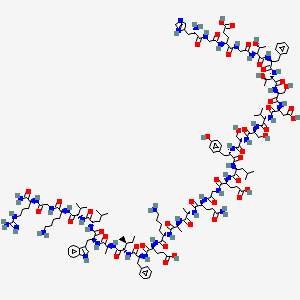

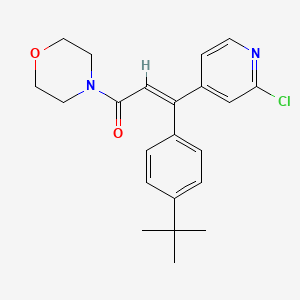

![molecular formula C32H38N2O5 B10825299 (1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825299.png)

(1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

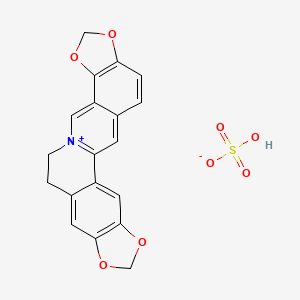

Chaetoglobosin Fex is a cytochalasan-based alkaloid isolated from the marine-derived endophytic fungus Chaetomium globosum . This compound has garnered significant attention due to its structural complexity and pharmacological significance, particularly its cytotoxic properties against various cancer cell lines .

准备方法

Chaetoglobosin Fex is typically isolated from the coral-associated fungus Chaetomium globosum through HPLC-DAD-guided isolation . The structures of chaetoglobosins, including Chaetoglobosin Fex, are determined by extensive spectroscopic analysis combined with single-crystal X-ray crystallography and ECD calculations

化学反应分析

Chaetoglobosin Fex undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. detailed information on the specific chemical reactions of Chaetoglobosin Fex is limited.

科学研究应用

Chaetoglobosin Fex has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has shown significant cytotoxicity against a panel of cancer cell lines, including K562, A549, Huh7, H1975, MCF-7, U937, BGC823, HL60, Hela, and MOLT-4, with IC50 values ranging from 1.4 μM to 9.2 μM . Additionally, Chaetoglobosin Fex inhibits the induction of inflammatory mediators via Toll-like receptor 4 signaling in macrophages . This makes it a potential candidate for anti-inflammatory and anticancer therapies.

作用机制

The mechanism of action of Chaetoglobosin Fex involves the inhibition of the Toll-like receptor 4 signaling pathway in macrophages . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin 6, and monocyte chemotactic protein-1 . Additionally, Chaetoglobosin Fex attenuates the degradation of inhibitory kappa B-alpha and the subsequent translocation of the p65 subunit of nuclear factor-kappa B to the nucleus . It also reduces the phosphorylations of extracellular-signal-related kinase, p38, and c-Jun N-terminal kinase .

相似化合物的比较

Chaetoglobosin Fex belongs to the class of cytochalasans, which are known for their structural complexity and pharmacological significance. Similar compounds include other chaetoglobosins such as Chaetoglobosin E and 6-O-methyl-chaetoglobosin Q . These compounds share similar structural features and biological activities, but Chaetoglobosin Fex is unique in its specific cytotoxic and anti-inflammatory properties .

属性

分子式 |

C32H38N2O5 |

|---|---|

分子量 |

530.7 g/mol |

IUPAC 名称 |

(1R,5S,7Z,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25-26,28,30,33,35,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14-/t17-,19+,23-,25-,26-,28-,30+,32+/m0/s1 |

InChI 键 |

UFMHUKPYQLJSOB-BOTXPQCZSA-N |

手性 SMILES |

C[C@H]/1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |

规范 SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

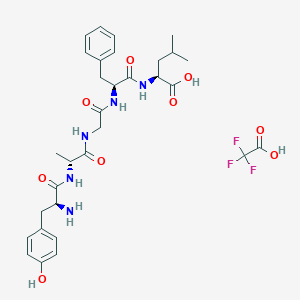

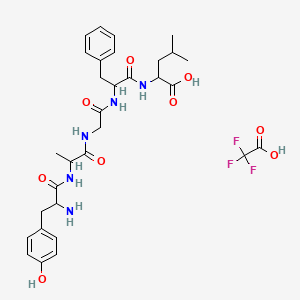

![Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph](/img/structure/B10825226.png)

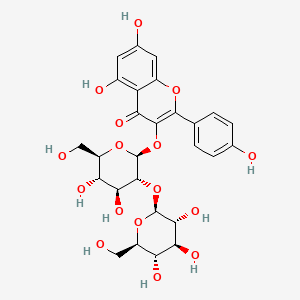

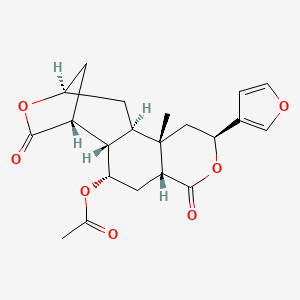

![(10-Acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate](/img/structure/B10825231.png)

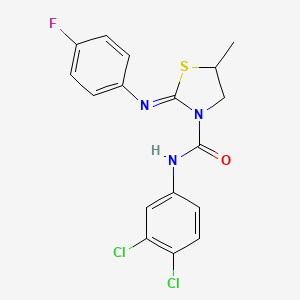

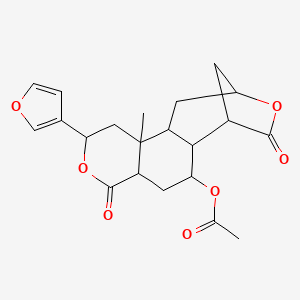

![[(3S,4R,8R,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10825268.png)

![5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B10825281.png)

![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B10825290.png)